Platycoside K - 899447-64-4

Platycoside K

Catalog Number: EVT-1782382
CAS Number: 899447-64-4
Molecular Formula: C42H68O17
Molecular Weight: 845 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Platycoside K is a natural product found in Platycodon grandiflorus with data available.
Source

Platycoside K is primarily extracted from the roots of Platycodon grandiflorum, which is also known as balloon flower. This plant has been utilized in traditional herbal medicine for centuries, particularly in Korean and Chinese cultures, where it is valued for its medicinal properties. The extraction process often involves various solvents and techniques to isolate the desired saponins effectively.

Classification

Platycoside K falls under the category of triterpenoid saponins. These compounds are known for their amphiphilic nature, which allows them to interact with both hydrophilic and lipophilic environments. Saponins are generally classified based on their aglycone structure; in the case of Platycoside K, it features a dammarane-type skeleton.

Synthesis Analysis

Methods

The synthesis of Platycoside K can be achieved through several methods, including:

  1. Extraction from Natural Sources: This method involves the use of solvents like ethanol or methanol to extract saponins from Platycodon grandiflorum roots. Optimization of extraction conditions such as temperature and time can enhance yield .
  2. Enzymatic Transformation: Recent studies have explored enzymatic methods to convert other saponins into Platycoside K through specific glycosylation reactions. This biotransformation can lead to higher specificity and yield compared to chemical synthesis .
  3. Chemical Synthesis: While less common, chemical synthesis pathways can be developed using organic chemistry techniques to construct the complex glycosidic structure of Platycoside K from simpler precursors.

Technical Details

The extraction process typically involves:

  • Solvent Selection: Ethanol and methanol are frequently used due to their efficiency in dissolving saponins.
  • Temperature Control: Maintaining optimal temperatures (often around 50°C) during extraction helps maximize yield.
  • Filtration and Purification: Techniques such as column chromatography may be employed to purify the extracted compounds.
Molecular Structure Analysis

Structure

Platycoside K has a complex molecular structure characterized by a triterpenoid backbone with multiple sugar moieties attached. The specific arrangement of these sugars contributes to its biological activity.

Data

  • Molecular Formula: C₃₃H₄₈O₁₈
  • Molecular Weight: Approximately 680 g/mol
  • Structural Features: The structure includes a dammarane-type aglycone with several glycosyl groups, enhancing its solubility and reactivity.
Chemical Reactions Analysis

Reactions

Platycoside K undergoes various chemical reactions that can modify its structure and enhance its biological activity:

  1. Hydrolysis: Under acidic or enzymatic conditions, Platycoside K can be hydrolyzed to release its sugar components, potentially increasing bioavailability.
  2. Glycosylation: Further glycosylation reactions can lead to the formation of new saponin derivatives with altered properties.
  3. Oxidation-Reduction Reactions: These reactions can affect the stability and reactivity of Platycoside K in biological systems.

Technical Details

The reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm product formation and purity.

Mechanism of Action

Process

The mechanism of action for Platycoside K involves several pathways:

  1. Anti-inflammatory Activity: Platycoside K has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  2. Immunomodulation: It modulates immune responses by affecting T-cell activation and proliferation.
  3. Anticancer Effects: Studies indicate that Platycoside K induces apoptosis in cancer cells through the activation of caspase pathways.

Data

Research has demonstrated that doses of Platycoside K lead to significant reductions in tumor growth in various cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol due to its glycosidic nature.
  • Melting Point: Specific melting points may vary based on purity but are generally within a defined range typical for saponins.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with strong acids or bases, leading to hydrolysis or degradation.
Applications

Scientific Uses

Platycoside K has several applications in scientific research:

  1. Pharmacological Studies: Investigated for its potential therapeutic effects in treating inflammation, cancer, and other diseases.
  2. Nanoparticle Synthesis: Used as a green reducing agent for synthesizing gold and silver nanoparticles, showcasing its versatility beyond traditional medicinal uses .
  3. Biochemical Research: Utilized in studies exploring the biosynthesis pathways of triterpenoid saponins, contributing to a better understanding of plant secondary metabolites .
Biosynthesis and Metabolic Pathways of Platycoside K

Triterpenoid Saponin Biosynthesis in Platycodon grandiflorum

Platycoside K belongs to the oleanane-type triterpenoid saponins (platycosides) biosynthesized in Platycodon grandiflorus (balloon flower). The backbone is formed via the cytosolic mevalonate (MVA) pathway, where 2,3-oxidosqualene undergoes cyclization by β-amyrin synthase (bAS) to produce β-amyrin, the fundamental oleanane skeleton [1] [8]. P. grandiflorus exhibits genomic expansion of bAS genes compared to other Asterid species, enabling high β-amyrin production—a prerequisite for platycoside diversity [1]. The plant stores triterpenoid saponins (≈2% dry weight) primarily in roots as chemical defenses against pathogens [7].

Table 1: Core Enzymes in Triterpenoid Skeleton Formation

EnzymeGene Family Size in P. grandiflorusFunction
β-Amyrin synthase (bAS)Expanded (species-specific)Cyclizes 2,3-oxidosqualene to β-amyrin
Squalene epoxidaseNot characterizedGenerates 2,3-oxidosqualene substrate

Enzymatic Pathways for Platycoside K Formation

Platycoside K arises from β-amyrin through sequential oxidation and glycosylation. The pathway involves:

  • C-28 oxidation: CYP716 enzymes oxidize β-amyrin to oleanolic acid, introducing a carboxyl group [1].
  • C-3 hydroxylation: Additional P450s hydroxylate the C-3 position.
  • Glycosylation: UDP-glycosyltransferases (UGTs) attach glucose at C-3, forming platycodigenin-type aglycones [8].
  • Esterification: Apiose, xylose, and rhamnose units link to the C-28 carboxyl group via ester bonds [4] [10]. Platycoside K likely derives from intermediates like platycodin D through partial deglycosylation, retaining specific sugars (e.g., glucose at C-3 and arabinose at C-28) [3] [9]. Enzymes from Aspergillus tubingensis hydrolyze terminal glucose, apiose, and xylose residues but preserve inner rhamnose and arabinose—suggesting Platycoside K’s structure includes a rhamnose-arabinose chain at C-28 [9].

Genetic Regulation of Glycosylation and Esterification Processes

Glycosylation is governed by tissue-specific expression of UGTs. RNA-seq reveals preferential expression of UGT genes in P. grandiflorus roots, aligning with platycoside accumulation [1]. Key regulatory elements include:

  • Hypomethylation of gene promoters: CYP716 and bAS genes show promoter hypomethylation, enhancing their transcription in roots [1].
  • Transcription factors (TFs): Four triterpenoid saponin activation regulator (TSAR) genes (bHLH TFs) modulate UGT expression. PGJG172350 (TSAR2 homolog) is active in roots/stems and upregulates glycosyltransferases [1].Esterification involves carboxyl group activation by acyltransferases (uncharacterized in P. grandiflorus), followed by sugar attachment. The ester linkage at C-28 is vulnerable to alkaline hydrolysis, distinguishing it from the stable ether bond at C-3 [4] [10].

Role of Cytochrome P450 Monooxygenases in Structural Diversification

CYP450s drive structural diversification of platycosides. P. grandiflorus possesses an expanded CYP716 subfamily, critical for oxidizing β-amyrin at C-28. This family’s size is significantly larger than in related species (e.g., Panax ginseng), enabling species-specific modifications [1] [5]. Key properties:

  • Electrostatic specificity: Negatively charged residues near the heme-binding domain facilitate interactions with ferredoxin electron donors [5].
  • Substrate-induced redox shifts: Binding of β-amyrin raises the redox potential of CYP716 heme-iron (e.g., from −303 mV to −173 mV in CYP101A1), accelerating electron transfer [5].These enzymes catalyze region-specific oxidations, yielding platycodigenin (precursor to Platycoside K) versus polygalacic acid (precursor to polygalacin-type saponins) [7].

Table 2: Cytochrome P450 Enzymes in Platycoside Biosynthesis

CYP450 FamilyRedox Potential (mV)FunctionElectron Transfer Partners
CYP716−175 to −92 (with substrate)C-28 oxidation of β-amyrinFerredoxins with [2Fe-2S] clusters
CYP88Not characterizedAdditional hydroxylationsSpecies-specific ferredoxins

Comparative Analysis with Other Platycosides (e.g., Platycodin D, Platycoside E)

Platycoside K shares a platycodigenin aglycone with platycodin D and platycoside E but differs in sugar moiety composition:

SaponinAglyconeC-3 Sugar ChainC-28 Sugar ChainBioactivity Correlations
Platycoside KPlatycodigeninGlucoseArabinose-Rhamnose*Enhanced cell permeability
Platycodin DPlatycodigeninGlc-Glc-GlcApi-Xyl-Rha-AraAnti-inflammatory [7]
Platycoside EPlatycodigeninGlc-Glc-GlcApi-Xyl-Rha-Ara (acetylated)Precursor to deglycosylated forms [6]
Polygalacin DPolygalacic acidGlucoseApi-Xyl-Rha-AraAnticancer [7]

*Inferred from enzymatic studies [9].

Biosynthetic divergences:

  • Glycosylation depth: Platycoside K lacks the terminal apiose and xylose residues of platycodin D, likely due to hydrolytic enzymes (e.g., β-xylosidases) [9].
  • Esterification: Acetylated variants (e.g., 3″-O-acetyl polygalacin D) require acetyltransferases absent in Platycoside K biosynthesis [6].
  • Aglycone specificity: Platycoside K and platycodin D derive from platycodigenin, while polygalacin D uses polygalacic acid—a product of alternative CYP450 oxidation [7].

Deglycosylation studies confirm that reduced sugar complexity (e.g., deGAX-platycodin D) increases bioavailability by improving membrane permeability [3] [9].

Properties

CAS Number

899447-64-4

Product Name

Platycoside K

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C42H68O17

Molecular Weight

845 g/mol

InChI

InChI=1S/C42H68O17/c1-37(2)10-11-42(36(54)55)20(12-37)19-6-7-24-38(3)13-21(47)33(41(17-45,18-46)25(38)8-9-39(24,4)40(19,5)14-26(42)48)59-35-31(53)32(28(50)23(16-44)57-35)58-34-30(52)29(51)27(49)22(15-43)56-34/h6,20-35,43-53H,7-18H2,1-5H3,(H,54,55)/t20-,21-,22+,23+,24+,25+,26+,27+,28+,29-,30+,31+,32-,33-,34-,35-,38+,39+,40+,42+/m0/s1

InChI Key

OGWPDZNUKDWXIN-XSFIBOHJSA-N

SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C(=O)O)C

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C

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